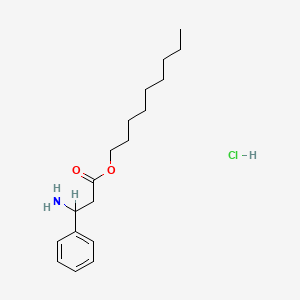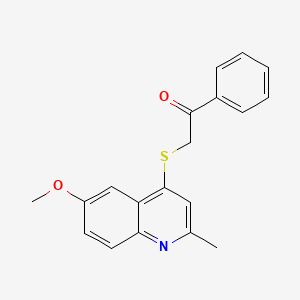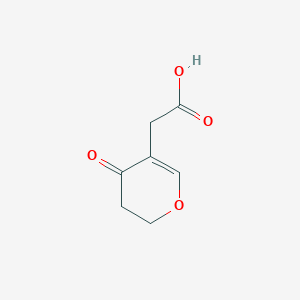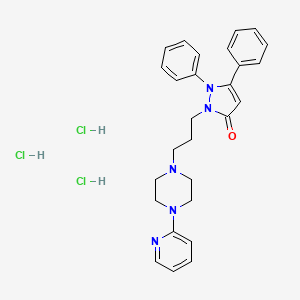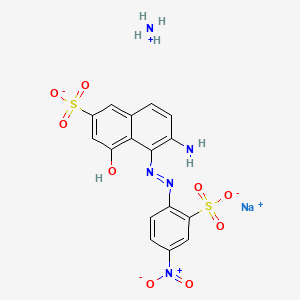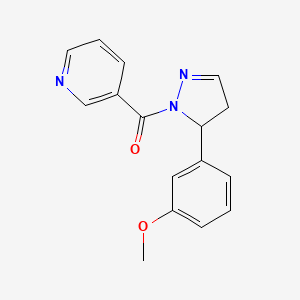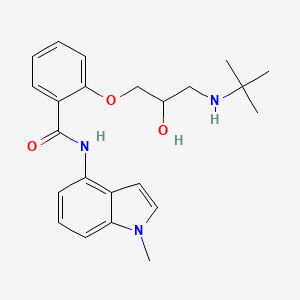
2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1-methyl-1H-indol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1-methyl-1H-indol-4-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzamide core, an indole moiety, and a tert-butylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1-methyl-1H-indol-4-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoic acid with an amine under dehydrating conditions.
Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate indole derivatives.
Attachment of the Tert-Butylamino Group: The tert-butylamino group can be introduced through nucleophilic substitution reactions, often using tert-butylamine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups within the benzamide core, potentially converting them to alcohols.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-(Dimethylamino)-2-hydroxypropoxy)-N-(1-methyl-1H-indol-4-yl)benzamide
- 2-(3-(Diethylamino)-2-hydroxypropoxy)-N-(1-methyl-1H-indol-4-yl)benzamide
Uniqueness
The uniqueness of 2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1-methyl-1H-indol-4-yl)benzamide lies in its specific tert-butylamino group, which may confer distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity.
Propiedades
Número CAS |
119282-47-2 |
|---|---|
Fórmula molecular |
C23H29N3O3 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
2-[3-(tert-butylamino)-2-hydroxypropoxy]-N-(1-methylindol-4-yl)benzamide |
InChI |
InChI=1S/C23H29N3O3/c1-23(2,3)24-14-16(27)15-29-21-11-6-5-8-18(21)22(28)25-19-9-7-10-20-17(19)12-13-26(20)4/h5-13,16,24,27H,14-15H2,1-4H3,(H,25,28) |
Clave InChI |
UFYLEEPMGYUVED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(COC1=CC=CC=C1C(=O)NC2=C3C=CN(C3=CC=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


